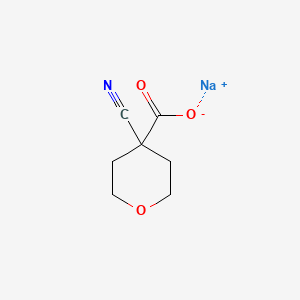

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate

Description

Properties

IUPAC Name |

sodium;4-cyanooxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOACKRLQZVRZFG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids.

Reduction: Conversion to alcohols or amines.

Substitution: Reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various catalysts. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds.

JAK Inhibitors

Recent studies have highlighted its role in the development of Janus kinase (JAK) inhibitors, which are crucial for treating various inflammatory diseases and cancers. For instance, compounds derived from this compound have shown potential in targeting JAK pathways, making them suitable candidates for therapeutic interventions in conditions such as rheumatoid arthritis and atopic dermatitis .

Radioligands for Imaging

In neuropharmacology, derivatives of this compound have been synthesized to create improved radioligands for imaging brain CB1 receptors via positron emission tomography (PET). These derivatives exhibit high affinity and selectivity for CB1 receptors, which are implicated in various neurological disorders . The modifications made to the tetrahydropyran structure were aimed at enhancing metabolic stability and reducing lipophilicity, which are critical factors for effective PET imaging agents .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures.

Synthesis of Novel Compounds

The compound is used in the synthesis of various heterocyclic compounds and has been reported to facilitate the formation of pyrazole derivatives that possess significant biological activity. For example, new synthetic routes involving this compound have led to the discovery of pyrazole carboxamides that exhibit anticancer properties .

Methodology Development

Innovative synthetic methodologies utilizing this compound have been developed to streamline the production of complex molecules. These methodologies often involve chiral separation techniques and the use of specific bases and solvents to enhance yield and purity .

Case Study: Development of JAK Inhibitors

A recent patent describes a novel synthesis pathway for a JAK inhibitor that incorporates this compound as a key intermediate. This process not only improves the efficiency of production but also enhances the scalability for commercial applications . The resulting compounds demonstrate potent activity against JAK-mediated pathways, indicating their potential use in clinical settings.

Case Study: PET Radioligands

Research published in a peer-reviewed journal highlights the successful synthesis of radioligands based on this compound that exhibit favorable pharmacokinetic properties for imaging studies . The study emphasizes the importance of structural modifications in achieving desired binding affinities while maintaining low lipophilicity.

Mechanism of Action

The mechanism by which sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following tetrahydro-2H-pyran-4-carboxylic acid derivatives are structurally and functionally analogous to Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate:

Table 1: Key Structural and Chemical Properties

| Compound Name | Substituent(s) at 4-Position | CAS Number | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | -CN, -COO⁻Na⁺ | Not explicitly provided* | ~191.14 (calculated) | Cyano, carboxylate (ionic) |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | -CH₃, -COOH | 110238-91-0 | 158.15 | Methyl, carboxylic acid |

| 4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic acid | -(CH₂C₃H₅), -COOH | 1385696-64-9 | 212.26 | Cyclopropylmethyl, carboxylic acid |

| Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | -CN, -COOCH₃ | 362703-30-8 | 169.18 | Cyano, methyl ester |

| Tetrahydropyran-4-carboxylic acid | -H, -COOH | 85064-61-5 | 144.13 | Carboxylic acid |

Comparative Analysis of Reactivity and Stability

(a) Electronic Effects

- The cyano group (-CN) in this compound is strongly electron-withdrawing, which polarizes the adjacent carboxylate group, enhancing its nucleophilicity in SN2 reactions compared to the methyl (-CH₃) or cyclopropylmethyl substituents in other derivatives .

- The carboxylate group (-COO⁻Na⁺) offers superior solubility in water and methanol compared to the neutral carboxylic acid (-COOH) or ester (-COOCH₃) forms, as seen in 4-Methyltetrahydro-2H-pyran-4-carboxylic acid and its methyl ester counterpart .

(b) Steric Effects

- Bulky substituents like cyclopropylmethyl (in CAS 1385696-64-9) introduce steric hindrance, reducing reactivity in nucleophilic substitution reactions. In contrast, the compact cyano group in the target compound minimizes steric interference, enabling faster reaction kinetics .

(c) Thermal Stability

- Sodium salts of carboxylic acids generally exhibit higher thermal stability than their free acid counterparts. For example, this compound is stable at room temperature, whereas the methyl ester derivative (CAS 362703-30-8) requires storage at 2–8°C to prevent degradation .

Biological Activity

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate (CTPCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

CTPCA is characterized by a tetrahydropyran ring with a cyano group and a carboxylic acid functional group. This unique structure imparts distinct reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Functional Groups | Cyano, Carboxylic Acid |

| Solubility | Soluble in polar solvents |

CTPCA acts primarily through its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:

- IRAK4 Inhibition : CTPCA serves as a precursor in synthesizing IRAK4 inhibitors, modulating immune responses by inhibiting IRAK4 kinase activity, affecting downstream signaling pathways such as NF-κB and MAPK pathways.

- CB1 Receptor Affinity : Some derivatives exhibit high affinity for cannabinoid receptors (CB1), implicated in various neurological processes. For instance, one derivative showed an inhibition constant (K(i)) of 62 nM for CB1 receptors .

- Metabolic Pathways : CTPCA is metabolized by liver enzymes, particularly cytochrome P450 oxidases, leading to various metabolites that may retain biological activity or be further processed for excretion.

Biological Activities

CTPCA has been evaluated for various biological activities, including:

- Anti-inflammatory Activity : Several derivatives have shown promising anti-inflammatory effects, with significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .

- Antimicrobial Properties : Research indicates that CTPCA derivatives exhibit antimicrobial activity against strains of Bacillus, E. coli, and fungi like Aspergillus niger, demonstrating potential as therapeutic agents in infectious diseases .

Case Studies

- Synthesis and Evaluation of CTPCA Derivatives : A study synthesized various CTPCA derivatives and evaluated their biological activities. Notably, compound 4b demonstrated significant antimicrobial activity against multiple bacterial strains at a concentration of 40 µg/mL .

- Inhibition Studies on CB1 Receptors : In a comparative study, derivatives of CTPCA were tested for their binding affinity to CB1 receptors. The compound with a 2-bromo substituent showed a K(i) value of 29 nM for binding to the translocator protein (TSPO), indicating potential therapeutic applications in neurological disorders .

Q & A

Basic: What are the optimal synthetic routes for Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate, and how can purity be maximized?

Methodological Answer:

The sodium salt is likely synthesized via saponification of its ester precursor (e.g., ethyl or methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate) using a strong base like NaOH or KOH. For example, Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS 30431-99-3) can be hydrolyzed under reflux with aqueous NaOH, followed by acidification and neutralization to isolate the sodium salt . Key steps for purity:

- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric excess of base (1.2–1.5 eq.) to minimize side products like cyano-group hydrolysis .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Compare with ester precursors. The sodium carboxylate group will show a downfield-shifted carbonyl carbon (~175–180 ppm in ¹³C NMR) vs. esters (~165–170 ppm). The tetrahydropyran ring protons will display characteristic splitting patterns (e.g., axial/equatorial Hs at δ 1.6–2.2 ppm and δ 3.4–4.0 ppm) .

- IR: A strong absorption band at ~1550–1610 cm⁻¹ (asymmetric COO⁻ stretch) and absence of ester C=O (~1720 cm⁻¹) confirm salt formation .

Advanced: How does the sodium counterion influence the compound’s solubility and reactivity in aqueous versus organic media?

Methodological Answer:

The sodium salt enhances aqueous solubility due to ionic dissociation, making it preferable for biological assays or catalytic reactions in polar solvents. Comparative studies with neutral esters (e.g., ethyl derivatives) show:

- Solubility: >200 mg/mL in water vs. <50 mg/mL for esters in DMSO .

- Reactivity: The carboxylate group acts as a nucleophile in SN2 reactions or metal coordination (e.g., with transition metals for catalysis). In contrast, esters undergo hydrolysis under acidic/basic conditions .

Advanced: What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts)?

Methodological Answer:

Contradictions often arise from:

- Cyano Group Stability: Under basic conditions, the cyano group may hydrolyze to amides or carboxylic acids. Mitigate by using milder bases (e.g., NaHCO₃) or lower temperatures .

- Steric Effects: The tetrahydropyran ring’s conformation can hinder nucleophilic attack. Computational modeling (DFT) predicts reactive sites, guiding solvent choice (e.g., DMF for better accessibility) .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the carboxylate group’s charge distribution predicts binding affinity to enzymes or metal ions .

- Molecular Dynamics (MD): Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability for drug delivery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.